3-(Piperidin-4-yl)indolin-2-one

Übersicht

Beschreibung

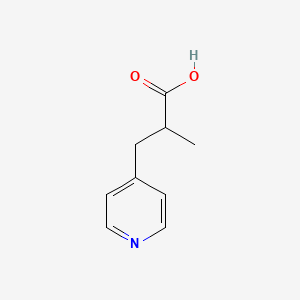

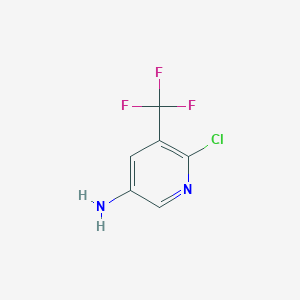

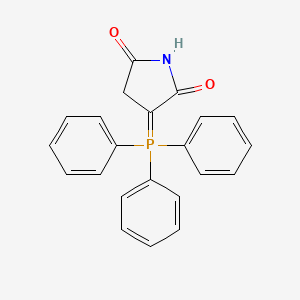

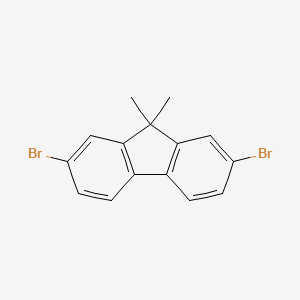

3-(Piperidin-4-yl)indolin-2-one is a compound with the molecular formula C13H16N2O . It is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in several studies . For instance, one study described the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . Another study reported the synthesis of 3-substituted-indolin-2-one derivatives through regioselective multi-component azomethine dipolar cycloaddition reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to an indolin-2-one moiety . The compound has a molecular weight of 216.28 Da .Physical And Chemical Properties Analysis

This compound is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Asymmetric Michael-Michael Cascade

3-(Piperidin-4-yl)indolin-2-one derivatives have been utilized in asymmetric Michael-Michael cascade reactions, producing polysubstituted piperidino[1,2-a]indoline compounds with high yields and excellent enantioselectivities. This application highlights the compound's role in synthesizing complex molecules with significant structural interest, especially those containing multiple contiguous stereocenters (Zhao et al., 2014).

Antimalarial Chemotype

This compound has been explored as a novel antimalarial chemotype. It led to the synthesis of derivatives with antimalarial activity against both drug-resistant and sensitive strains of Plasmodium falciparum. This research indicates the compound's potential in the development of new, affordable antimalarial drugs (Santos et al., 2015).

Ligands for ORL-1 Receptor

Indolin-2-ones with a spirocyclic piperidine ring at the 3-position, a variant of this compound, have been synthesized to bind with high affinity to the ORL-1 receptor. This application is vital in the development of selective high-affinity ligands that can serve as antagonists of the ORL-1 receptor (Bignan et al., 2005).

GPR119 Agonists Development

Derivatives of this compound have been identified as potent GPR119 agonists. The introduction of a hydroxy group at the 3-position of the piperidinone ring in these derivatives effectively reduced lipophilicity without compromising GPR119 potency, indicating their potential as novel and orally bioavailable GPR119 agonists (Kamaura et al., 2021).

Modulation of GABA-A Receptor Function

N-substituted 3-(2-piperazin-1-yl-2-oxoethyl)-2-(pyridin-2-yl)isoindolin-1-ones, a category of this compound derivatives, have been synthesized for the modulation of GABA-A receptor function. These compounds showed effects on GABA-activated chloride currents in rat cerebellar granule cells, indicating their potential as a novel class of ligands for benzodiazepine receptors (Di Mola et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Indole derivatives, including 3-(Piperidin-4-yl)indolin-2-one, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . One study suggested that a 3-substituted-indolin-2-one derivative, 3-(3-hydroxyphenyl)-indolin-2-one, possesses excellent anti-inflammatory activity and can be considered for future research .

Wirkmechanismus

Target of Action

The primary target of 3-(Piperidin-4-yl)indolin-2-one is Topoisomerase IV subunit B (parE) . This enzyme plays a crucial role in bacterial DNA replication, making it an attractive target for antibacterial agents .

Mode of Action

Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . This suggests that the compound may interact with its target, Topoisomerase IV, and induce changes that inhibit the enzyme’s function .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of Topoisomerase IV . By inhibiting this enzyme, the compound can disrupt bacterial DNA replication, leading to the death of bacterial cells .

Biochemische Analyse

Biochemical Properties

3-(Piperidin-4-yl)indolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound interacts with proteins involved in inflammatory responses, potentially modulating their activity and reducing inflammation .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation can lead to changes in gene expression, impacting various cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to alter metabolic pathways, affecting the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time when exposed to light or high temperatures . In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression . These changes can have significant implications for the use of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and modulating cell signaling pathways . At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can affect the activity of enzymes involved in the synthesis and degradation of key metabolic intermediates, altering the balance of these molecules within the cell . These interactions can have significant effects on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects . The localization and accumulation of this compound can influence its activity and function, affecting various cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . The precise localization of this compound within the cell can have significant implications for its biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

3-piperidin-4-yl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13/h1-4,9,12,14H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEMSEIARDSIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517855 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72831-89-1 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)